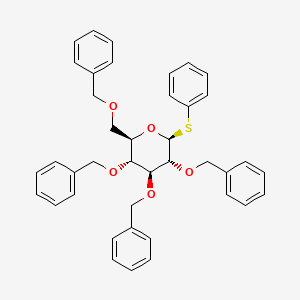
(2R,3R,4S,5R,6S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2R,3R,4S,5R,6S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran is a useful research compound. Its molecular formula is C40H40O5S and its molecular weight is 632.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Phenyl 2,3,4,6-tetra-o-benzyl-1-thio-beta-d-glucopyranoside, also known as (2R,3R,4S,5R,6S)-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyloxane or (2R,3R,4S,5R,6S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran, is a complex compound with potential biochemical applications.
Mode of Action
The compound is a type of chalcoglycoside, and its electrochemical oxidation follows an overall EC-type mechanism . The electro-generated cation radical undergoes an irreversible carbon-chalcogen bond rupture to produce the corresponding glycosyl cation, which may react further .
Biochemical Pathways
The compound is involved in the electrochemical oxidation pathway, where it undergoes a series of redox reactions . The formal oxidation potentials vary according to the identity of the chalcogenide .
Result of Action
Similar compounds, such as phenyl 1-thio-glycosides, have been used extensively for the synthesis of complex oligosaccharides and as specific inhibitors of human galectins .
Action Environment
It is known that the compound should be stored at temperatures below 0°c .
Biochemical Analysis
Biochemical Properties
Phenyl 2,3,4,6-tetra-o-benzyl-1-thio-beta-d-glucopyranoside is involved in various biochemical reactions. It has been used extensively for the synthesis of complex oligosaccharides . The compound interacts with various enzymes and proteins, undergoing an EC-type mechanism during electrochemical oxidation .
Molecular Mechanism
The molecular mechanism of Phenyl 2,3,4,6-tetra-o-benzyl-1-thio-beta-d-glucopyranoside involves the electrochemical oxidation of the compound, following an EC-type mechanism. The electro-generated cation radical undergoes an irreversible carbon-chalcogen bond rupture to produce the corresponding glycosyl cation .
Properties
IUPAC Name |
(2R,3R,4S,5R,6S)-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyloxane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H40O5S/c1-6-16-31(17-7-1)26-41-30-36-37(42-27-32-18-8-2-9-19-32)38(43-28-33-20-10-3-11-21-33)39(44-29-34-22-12-4-13-23-34)40(45-36)46-35-24-14-5-15-25-35/h1-25,36-40H,26-30H2/t36-,37-,38+,39-,40+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKCMSYGNAFDJNX-DTQLOPILSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(C(O2)SC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)SC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H40O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
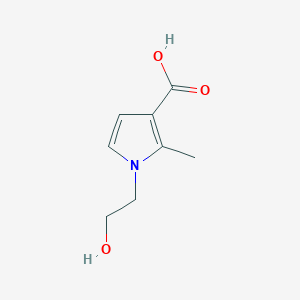
![3-(benzenesulfonyl)-8-[4-(trifluoromethoxy)benzoyl]-8-azabicyclo[3.2.1]octane](/img/structure/B2764834.png)
![N-{[(4-hydroxycyclohexyl)carbamoyl]methyl}-N-methylbut-2-ynamide](/img/structure/B2764836.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(thiophen-2-yl)acetamide](/img/structure/B2764837.png)
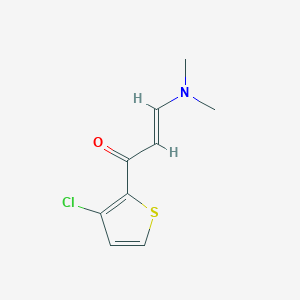
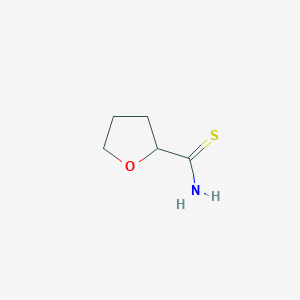
![2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-{[(furan-2-yl)methyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B2764844.png)
![N,N-dimethyl-4-[4-(quinoxalin-2-yloxy)piperidine-1-carbonyl]aniline](/img/structure/B2764845.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(3-(trifluoromethyl)phenoxy)acetamide](/img/structure/B2764848.png)

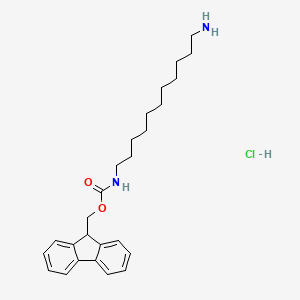
![2-[(1-{Thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2764851.png)
![4-Chlorophenyl 4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]-2-pyridinyl sulfone](/img/structure/B2764854.png)
